molecular formula C3H4N2S2 B1603434 2-Aminothiazole-5-thiol CAS No. 69950-00-1

2-Aminothiazole-5-thiol

Cat. No.: B1603434
CAS No.: 69950-00-1
M. Wt: 132.21 g/mol
InChI Key: XGHDXIZGBCLSRG-UHFFFAOYSA-N
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Description

2-Aminothiazole-5-thiol is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure.

Scientific Research Applications

2-Aminothiazole-5-thiol has a wide range of applications in scientific research:

Mechanism of Action

2-Aminothiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They are also potent cyclin-dependent kinase 5 inhibitors and are therapeutic agents for the treatment of Alzheimer’s disease and other neurodegenerative disorders .

Safety and Hazards

When handling 2-Aminothiazole-5-thiol, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on developing small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminothiazole-5-thiol typically involves the reaction of thiourea with α-haloketones under basic conditions. This reaction forms the thiazole ring, which is then further functionalized to introduce the amino and thiol groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Aminothiazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Aminothiazole-5-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-amino-1,3-thiazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S2/c4-3-5-1-2(6)7-3/h1,6H,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHDXIZGBCLSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595927
Record name 2-Amino-1,3-thiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69950-00-1
Record name 2-Amino-1,3-thiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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